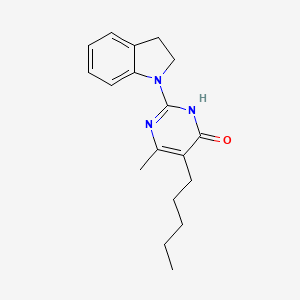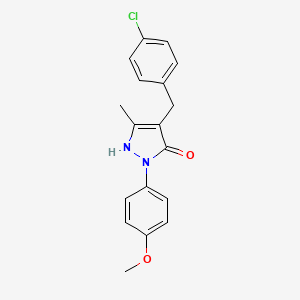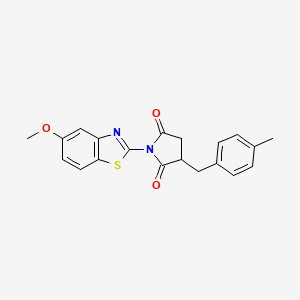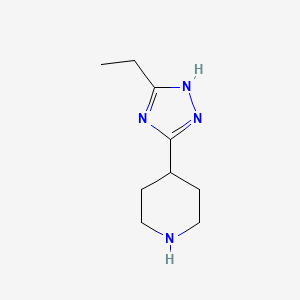![molecular formula C17H32N2O2 B11188214 (Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine CAS No. 1016873-66-7](/img/structure/B11188214.png)
(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine typically involves multiple steps, starting with the preparation of the individual functional groups followed by their combination under specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of tert-butoxy and hydroxypropyl groups: These groups can be synthesized through standard organic reactions such as esterification and hydrolysis.
Formation of the pyrrol-2-YL group: This can be achieved through cyclization reactions involving appropriate precursors.
Combination of the functional groups: The final step involves the combination of the prepared functional groups under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in the development of new biomolecules.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
What sets (Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine apart is its combination of functional groups, which provides unique reactivity and potential applications not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1016873-66-7 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[butan-2-yl-[(1-methylpyrrol-2-yl)methyl]amino]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C17H32N2O2/c1-7-14(2)19(11-15-9-8-10-18(15)6)12-16(20)13-21-17(3,4)5/h8-10,14,16,20H,7,11-13H2,1-6H3 |
InChI Key |
VUTLPXRKTSBDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC1=CC=CN1C)CC(COC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11188138.png)


![7-(4-methylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11188146.png)
![N,N'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(iminobenzene-3,1-diyl)]dipropanamide](/img/structure/B11188150.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)

![3-(2-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11188171.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11188184.png)

![N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11188206.png)
![2-[(3-methylbenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188208.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
